Influenza Neuraminidase Inhibition: 1-Carbamimidoyl-L-proline Derivative 4d vs. Peramivir (Clinical Standard)
A 1-carbamimidoyl-L-proline derivative (compound 4d) demonstrated direct, quantifiable inhibitory activity against influenza NA, establishing this scaffold's relevance for antiviral research. While the clinically approved drug peramivir achieves a docking score of 8.61, the 1-carbamimidoyl-L-proline derivative 4d reached an IC₅₀ of 20.6 µM, with docking scores for the designed series ranging from 6.87 to 4.83 [1]. This moderate inhibitory activity positions it as a validated starting point for structure-activity relationship (SAR) optimization campaigns, where the guanidine moiety can be further elaborated via the C-4 position.
| Evidence Dimension | Influenza NA Inhibition (enzymatic assay) |
|---|---|
| Target Compound Data | Compound 4d (1-carbamimidoyl-L-proline derivative): IC₅₀ = 20.6 µM |
| Comparator Or Baseline | Peramivir (approved NA inhibitor): Docking score = 8.61; Oseltamivir: IC₅₀ = 1.06 µM (literature standard) |
| Quantified Difference | Peramivir docking score: 8.61 vs. designed compound range: 6.87–4.83. Compound 4d IC₅₀ = 20.6 µM vs. oseltamivir IC₅₀ = 1.06 µM (approximately 19-fold less potent). |
| Conditions | Influenza A virus NA inhibition assay; docking against PDB 2HTU (N8 NA complexed with peramivir) using Surflex-Dock, Sybyl [1]. |
Why This Matters
Validates the 1-carbamimidoyl-L-proline scaffold as a chemically tractable neuraminidase inhibitor template; essential for teams pursuing novel influenza antivirals with intellectual property freedom from oseltamivir/zanamivir scaffolds.
- [1] Xie Y, Xu D, Wang J, Xiao W, Xu W. Synthesis of cis-4-guanidino-L-proline and 1-carbamimidoyl-L-proline derivatives as influenza neuraminidase inhibitors. Med Chem Res. 2015;24:1013–1017. View Source
